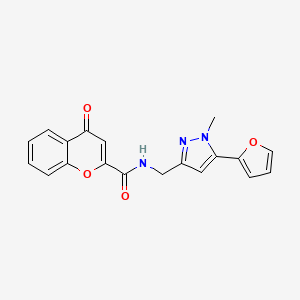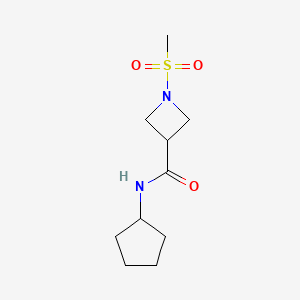
N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Azetidines, such as “N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis, functionalization, and ring opening of azetidines have been widely studied, including enantioselective, metal-catalyzed, transition-metal-free, and reductive methods . A [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
Azetidines are four-membered nitrogen-containing heterocycles . The unique four-membered ring scaffold of azetidines contains an embedded polar nitrogen atom . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain . This ring strain provides a highly attractive entry to bond functionalization by N–C bond cleavage . The ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C10H18N2O3S and a molecular weight of 246.33. More specific physical and chemical properties are not provided in the search results.科学的研究の応用
Chemical Synthesis and Modification
- Research on azetidine derivatives, including compounds structurally related to N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide, has led to the development of innovative synthesis methods. For instance, Maruyama et al. (1980) demonstrated a photocyclization technique for synthesizing azetidine-2,4-diones from N-formyl-N-methyl α,β-unsaturated amides, showcasing a method that could potentially be applied to the synthesis of N-cyclopentyl derivatives (Maruyama, Kazuhiro et al., 1980). Similarly, azetidinyl oxadiazoles have been identified as potent mGluR5 positive allosteric modulators, highlighting the chemical versatility and potential biological significance of azetidine derivatives in medicinal chemistry (M. Packiarajan et al., 2012).
Biological Activity and Potential Therapeutic Applications
- Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone, structurally related to the compound , have been investigated for their antidepressant and nootropic activities. These studies indicate the central nervous system activity of azetidine derivatives, suggesting their potential in developing new therapeutic agents (Asha B. Thomas et al., 2016).
Polymer Science and Material Applications
- Azetidine derivatives have also found applications in polymer science. For example, the polymerization of N-(methanesulfonyl)azetidine to form semicrystalline polymers with potential uses in materials science has been reported, illustrating the utility of azetidine compounds in developing novel polymeric materials (Louis Reisman et al., 2020).
Antitumor Activity
- Some azetidine derivatives, such as 6-alkylidenepenicillanate sulfones and related 3-alkylidene-2-azetidinones, have demonstrated potent cytotoxic properties against tumor cells, underlining the potential of azetidine compounds in cancer research and therapy (G. Veinberg et al., 2004).
将来の方向性
Azetidines have attracted major attention in organic synthesis . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . Azetidines are seen as a novel, unexplored scaffold in organic synthesis, and as a precursor for chemoselective, strain-driven N–C bond opening .
特性
IUPAC Name |
N-cyclopentyl-1-methylsulfonylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-16(14,15)12-6-8(7-12)10(13)11-9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYHPXLVEGQNRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-Tert-butyl-2-oxo-1H-pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2640033.png)
![N,N-Dimethyl-4-[4-[(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)methyl]piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2640034.png)

![5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2640037.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide](/img/structure/B2640040.png)
![(S)-2-(4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-5-YL)ethanol](/img/structure/B2640041.png)
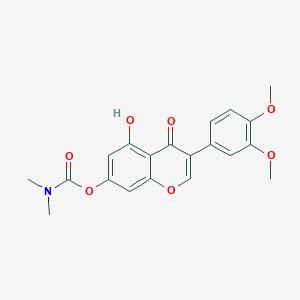
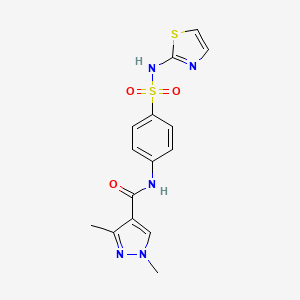

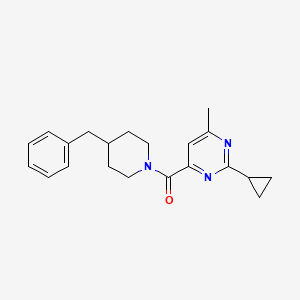
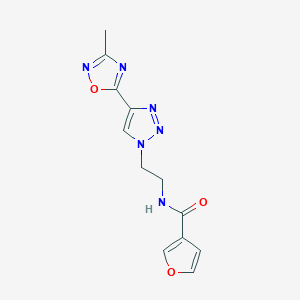

![Ethyl 2-[3-[(E)-3-quinolin-2-ylprop-2-enoyl]phenoxy]acetate](/img/structure/B2640052.png)
